molecular formula C15H11ClO4S4 B11464154 Dimethyl 2-[1-chloro-2-(phenylthio)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate

Dimethyl 2-[1-chloro-2-(phenylthio)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11464154
M. Wt: 419.0 g/mol
InChI Key: AXBOIFYUFDTYML-UHFFFAOYSA-N
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Description

Dimethyl 2-[1-chloro-2-(phenylthio)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate is a complex organic compound known for its unique chemical structure and properties This compound features a dithiole ring, which is a five-membered ring containing two sulfur atoms, and is substituted with various functional groups, including a chloro group, a phenylthio group, and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[1-chloro-2-(phenylthio)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dithiole Ring: The dithiole ring can be synthesized through the reaction of a suitable dithiol with a dihalide under basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the Phenylthio Group: The phenylthio group can be added through nucleophilic substitution reactions using thiophenol and a suitable leaving group.

    Esterification: The ester groups can be introduced through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[1-chloro-2-(phenylthio)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of various adducts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Thiophenol, amines, dimethyl sulfoxide.

    Addition: Electrophiles such as bromine, iodine, and alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Phenylthio derivatives, amine derivatives.

    Addition: Halogenated adducts, alkylated adducts.

Scientific Research Applications

Dimethyl 2-[1-chloro-2-(phenylthio)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-[1-chloro-2-(phenylthio)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the dithiole ring and the functional groups attached to it. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Dimethyl 2-[1-chloro-2-(phenylthio)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate can be compared with other similar compounds, such as:

    Dimethyl 2-[1-chloro-2-(methylthio)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate: Similar structure but with a methylthio group instead of a phenylthio group.

    Dimethyl 2-[1-bromo-2-(phenylthio)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate: Similar structure but with a bromo group instead of a chloro group.

    Dimethyl 2-[1-chloro-2-(phenylthio)-2-oxoethylidene]-1,3-dithiole-4,5-dicarboxylate: Similar structure but with an oxo group instead of a thioxo group.

These compounds share similar chemical properties and reactivity but differ in their specific functional groups, which can influence their overall behavior and applications.

Properties

Molecular Formula

C15H11ClO4S4

Molecular Weight

419.0 g/mol

IUPAC Name

dimethyl 2-(1-chloro-2-phenylsulfanyl-2-sulfanylideneethylidene)-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C15H11ClO4S4/c1-19-12(17)10-11(13(18)20-2)24-15(23-10)9(16)14(21)22-8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

AXBOIFYUFDTYML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=C(C(=S)SC2=CC=CC=C2)Cl)S1)C(=O)OC

Origin of Product

United States

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